REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:22]([C:24]2[CH:39]=[CH:38][CH:37]=[CH:36][C:25]=2[C:26]([O:28][CH2:29]C2C=CC=CC=2)=[O:27])=[O:23])[CH:7]=[CH:8][C:9]=1[NH:10][CH2:11][C:12](=[O:21])OCC1C=CC=CC=1)([O-])=O.C[Si](C=[N+]=[N-])(C)C.CCCCCC>O1CCCC1.C(OCC)(=O)C.C1(CO)C=CC=CC=1>[O:21]=[C:12]1[NH:1][C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:22]([C:24]3[CH:39]=[CH:38][CH:37]=[CH:36][C:25]=3[C:26]([O:28][CH3:29])=[O:27])=[O:23])[CH:5]=2)[NH:10][CH2:11]1 |f:3.4|
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Name
|
phenylmethyl 2-{[3-nitro-4-({2-oxo-2-[(phenylmethyl)oxy]ethyl}amino)phenyl]carbonyl}benzoate
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NCC(OCC1=CC=CC=C1)=O)C(=O)C1=C(C(=O)OCC2=CC=CC=C2)C=CC=C1
|
Name
|
tetrahydrofurane ethyl acetate
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.C(C)(=O)OCC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated in the presence of 10% Pd/C (0.15 g) in a Parr shaker at 40 psi, until the consumption of hydrogen
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Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of a few dropps of acetic acid
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel flash chromatography (hexane:ethyl acetate 4:1 to 1:1 eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CNC2=CC=C(C=C2N1)C(=O)C1=C(C(=O)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |